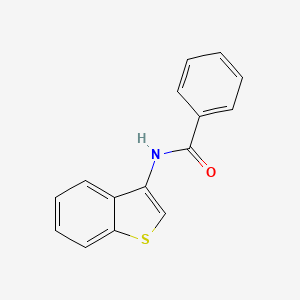![molecular formula C11H23NO3S B12536752 3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid CAS No. 819863-21-3](/img/structure/B12536752.png)
3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid is an organic compound that contains both nitrogen and sulfur atoms. It is commonly used in biochemical applications as a buffer solution, particularly in the pH range of 9.7 to 11.1 . This compound is known for its stability and effectiveness in maintaining pH levels in various biochemical and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid typically involves the reaction of cyclohexylamine with 3-chloropropane-1-sulfonic acid under basic conditions. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reactant concentrations is common. This ensures the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfonate esters.
Reduction: Secondary amines.
Substitution: Various substituted sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in biochemical assays and experiments involving enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism by which 3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid exerts its effects is primarily through its ability to maintain pH stability. It acts as a buffer by neutralizing excess acids or bases in a solution, thereby maintaining a consistent pH level. This is crucial in biochemical reactions where enzyme activity is highly pH-dependent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-propanesulfonic acid: Another sulfonic acid derivative used as a buffer.
N-Cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid: Similar in structure and used in biochemical applications.
Uniqueness
3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid is unique due to its specific pH buffering range and its stability under various conditions. Its cyclohexyl group provides additional steric hindrance, making it more resistant to degradation compared to other similar compounds .
Eigenschaften
CAS-Nummer |
819863-21-3 |
|---|---|
Molekularformel |
C11H23NO3S |
Molekulargewicht |
249.37 g/mol |
IUPAC-Name |
3-[[(1R)-1-cyclohexylethyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C11H23NO3S/c1-10(11-6-3-2-4-7-11)12-8-5-9-16(13,14)15/h10-12H,2-9H2,1H3,(H,13,14,15)/t10-/m1/s1 |
InChI-Schlüssel |
ISIMAFLHGCNJJX-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C1CCCCC1)NCCCS(=O)(=O)O |
Kanonische SMILES |
CC(C1CCCCC1)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
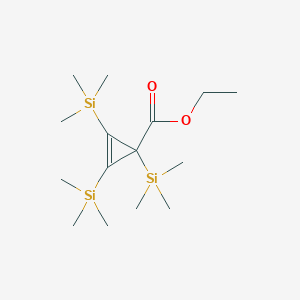

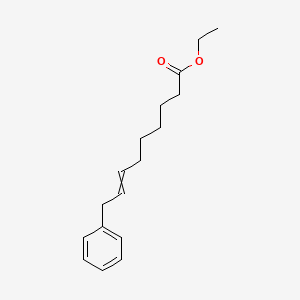
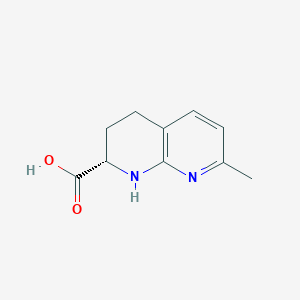
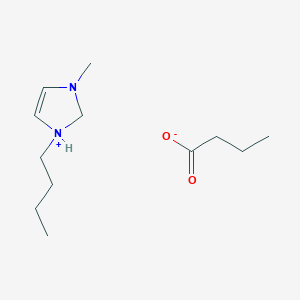

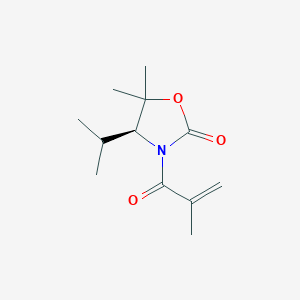
![1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B12536733.png)
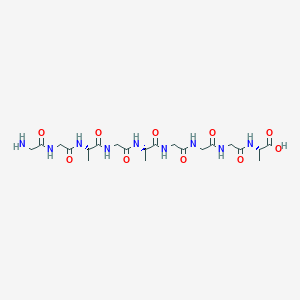
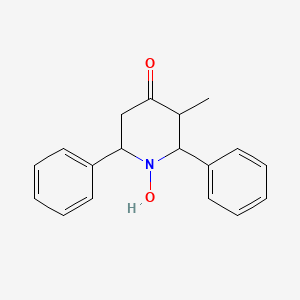
![4'-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12536748.png)
